molecular formula C20H20N2O5S B2443006 (Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946210-91-9

(Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2443006
CAS No.: 946210-91-9
M. Wt: 400.45
InChI Key: KTRNEWGOVKWQKG-SREVYHEPSA-N
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Description

(Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-16-9-13(10-17(25-2)20(16)26-3)6-7-19(23)21-12-14-11-15(27-22-14)18-5-4-8-28-18/h4-11H,12H2,1-3H3,(H,21,23)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRNEWGOVKWQKG-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known by its CAS number 946210-91-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S, with a molecular weight of 400.4 g/mol. The compound features a thiophene ring, an isoxazole ring, and a phenylacrylamide moiety, which contribute to its biological properties.

PropertyValue
CAS Number946210-91-9
Molecular FormulaC20H20N2O5S
Molecular Weight400.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in melanin production. For instance, it inhibits mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway .
  • Receptor Modulation : Preliminary studies suggest that it may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neuronal signaling pathways .

Anti-Melanogenic Activity

Research has demonstrated that the compound effectively inhibits melanin production in B16F10 murine melanoma cells. The anti-melanogenic effects were evaluated using various concentrations of the compound, revealing significant inhibition without cytotoxicity at concentrations below 20 µM .

Cytotoxicity Assessment

In cytotoxicity assays conducted on B16F10 cells, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further therapeutic exploration .

Study 1: Tyrosinase Inhibition

In a study examining the efficacy of several analogs including this compound against mushroom tyrosinase:

  • Concentrations Tested : 0 to 16 mM l-DOPA as substrate.
  • Findings : The compound demonstrated potent inhibition with IC50 values comparable to established inhibitors .

Study 2: Neuronal Activity Modulation

A separate investigation into the interaction with nAChRs revealed that the compound could modulate receptor activity:

  • Methodology : Electrophysiological techniques were employed to assess its effects on heterologously expressed nAChRs.
  • Results : The compound showed promising modulation effects that warrant further exploration in pain management contexts .

Q & A

Q. Advanced

  • In silico docking : Use AutoDock Vina to model interactions with targets like tubulin or kinases, focusing on the acrylamide’s hydrogen-bonding capability and trimethoxyphenyl’s hydrophobic pockets .
  • Mutagenesis assays : Replace thiophene with furan or phenyl to assess heterocycle contributions to antimicrobial/anticancer activity .
  • Pharmacophore mapping : Compare with analogs (e.g., thiazole derivatives) to identify critical moieties for activity .

What methodologies elucidate the mechanism of its biological activity?

Q. Advanced

  • Enzyme inhibition assays : Measure IC50 against β-tubulin (via colchicine-binding displacement) or topoisomerase II (DNA relaxation assays) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cell lines (e.g., MCF-7) .

How should conflicting data on biological activity be resolved?

Q. Advanced

  • Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish false positives .
  • Structural verification : Re-analyze batch purity via HPLC and crystallography to exclude degradation products .
  • Dose-response curves : Ensure linearity across concentrations (1–100 µM) to confirm target specificity .

What crystallographic methods are suitable for conformational analysis?

Q. Advanced

  • X-ray diffraction : Use SHELX for refinement; resolve (Z)-configuration via anisotropic displacement parameters and residual density maps .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high mosaicity crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal packing .

How does the compound’s stability vary under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC; half-life >24 hours at pH 7.4 .
  • Thermal analysis : TGA/DSC to identify decomposition points (>200°C) .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation of the acrylamide group .

What advanced techniques optimize synthetic yield and scalability?

Q. Advanced

  • Flow chemistry : Continuous-flow reactors for isoxazole formation (residence time: 15 min, 80°C) improve reproducibility .
  • Microwave-assisted synthesis : Reduce acrylamide coupling time from 12 hours to 30 minutes .
  • Catalyst screening : Pd/C or NiCl2 for Suzuki-Miyaura cross-coupling of trimethoxyphenyl groups .

How can SAR guide its application in material science?

Q. Advanced

  • DFT calculations : Analyze HOMO-LUMO gaps to predict conductivity; thiophene’s electron-rich nature enhances charge transport .
  • Self-assembly studies : TEM/SEM to characterize nanofiber formation driven by π-π stacking of trimethoxyphenyl groups .

What methods resolve stereochemical ambiguities in the acrylamide moiety?

Q. Advanced

  • NOESY NMR : Cross-peaks between thiophene protons and trimethoxyphenyl confirm (Z)-configuration .
  • X-ray anomalous dispersion : Use Cu Kα radiation to refine absolute configuration .
  • Chiral HPLC : Compare retention times with (E)-isomer standards .

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